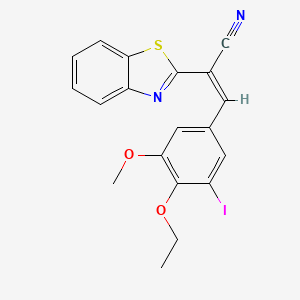![molecular formula C18H24N4 B5342388 1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5342388.png)
1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied for its biological activity in various pharmacological and biochemical assays.
Mécanisme D'action
The mechanism of action of 1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it is believed to exert its biological activity by modulating various signaling pathways and enzymes in the body. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor cell growth, and improve cognitive function in animal models. It has also been shown to have antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments include its high purity and stability, as well as its well-characterized biological activity. However, its limitations include its low solubility in water and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for research on 1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine. These include the development of more efficient synthesis methods, the investigation of its potential use in the treatment of neurological disorders, and the study of its mechanism of action at the molecular level. Additionally, there is a need for further research on its safety and toxicity profile to assess its potential for clinical use.
In conclusion, this compound is a promising chemical compound that has demonstrated various biological activities in scientific research. Its potential therapeutic applications and mechanism of action warrant further investigation, and future research in this area could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine involves the reaction between 4-methyl-1H-imidazole-5-carboxaldehyde and 4-(3-phenyl-2-propen-1-yl)piperazine in the presence of a suitable catalyst. The reaction yields the desired compound in good yields and purity.
Applications De Recherche Scientifique
The compound 1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antimicrobial, and antitumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-16-18(20-15-19-16)14-22-12-10-21(11-13-22)9-5-8-17-6-3-2-4-7-17/h2-8,15H,9-14H2,1H3,(H,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBKXZWTNAYDHG-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CN1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-1-pyridin-3-yl-N-{[(2R,5S)-5-(1,3-thiazol-2-ylmethyl)tetrahydrofuran-2-yl]methyl}methanamine](/img/structure/B5342306.png)

![2-chloro-4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5342311.png)
![(2,1,3-benzoxadiazol-4-ylmethyl)methyl[4-(1H-pyrazol-1-yl)benzyl]amine](/img/structure/B5342314.png)
![3-fluoro-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5342319.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5342323.png)
![3-[(2-chlorobenzyl)thio]-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5342345.png)
![N~2~-(2-methoxyethyl)-N~4~-methyl-N~4~-[(5-methyl-1H-pyrazol-3-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5342354.png)
![4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B5342356.png)

![N-(3,4-dichlorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5342375.png)
![2-chloro-4-(5-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5342389.png)

![7-(2-chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5342402.png)